Palladium(II) hydroxide

Description

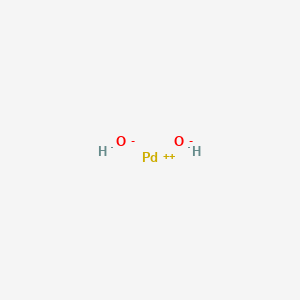

Palladium(II) hydroxide (Pd(OH)₂) is an inorganic compound primarily recognized for its role in catalysis and materials science. It is typically formed under alkaline conditions (-log [H⁺] > 7) through the dissociation of palladium(II) complexes, such as those involving methimazole or chloride ligands . Structurally, Pd(OH)₂ exists as a hydrated oxide, often appearing as a dark-brown precipitate. Its insolubility in water and stability in basic environments make it a critical intermediate in synthesizing palladium nanoparticles and alloys .

Properties

IUPAC Name |

palladium(2+);dihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pd/h2*1H2;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCBFBQEVOTOW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923782 | |

| Record name | Palladium(2+) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12135-22-7 | |

| Record name | Palladium dihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12135-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium hydroxide (Pd(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium(2+) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALLADIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRE96R2PEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Neutralization of Palladium Chloride

Palladium chloride (PdCl₂) is dissolved in hydrochloric acid and neutralized with sodium hydroxide:

Procedure :

Aqua Regia Dissolution of Palladium Metal

Metallic palladium is oxidized in aqua regia, followed by hydroxide precipitation:

-

Dissolve 10.00 g Pd powder in 115 mL aqua regia.

-

Reflux to expel NOₓ gases, maintaining volume with H₂O.

-

Add 30% NaOH to pH 10, filter, and dry Pd(OH)₂.

Yield : ~95% (theoretical 12.1 g from 10 g Pd).

Activated Carbon-Mediated Synthesis

Large-Scale Production

| Parameter | Value |

|---|---|

| PdCl₂ | 30 g |

| HCl (37%) | 43 mL |

| Activated Carbon | 68.6 g |

| NaOH | 31 g |

| NaHCO₃ | 6.6 g |

| Temperature | 60°C |

| Drying | 65°C under vacuum |

This yields a carbon-supported catalyst with 0.5–2.5% Pd loading.

Comparative Evaluation of Synthesis Approaches

Efficiency and Scalability

Challenges and Solutions

-

Resin Fouling : Regeneration with NaOH restores 95% capacity after 10 cycles.

-

Chloride Contamination : Washing with acetic acid (8.6 mL/L H₂O) reduces Cl⁻ to <10 ppm.

-

Particle Agglomeration : Microwave-assisted synthesis limits crystallite growth to <5 nm.

Physicochemical Properties and Characterization

Scientific Research Applications

Catalysis

Palladium(II) hydroxide is primarily recognized for its role as an efficient catalyst in numerous organic reactions. Its catalytic properties are particularly valuable in hydrogenation processes, where it facilitates the addition of hydrogen to unsaturated bonds.

Key Applications:

- Hydrogenation Reactions: Pd(OH)₂ is extensively used for hydrogenating alkenes and alkynes, making it a crucial component in the synthesis of pharmaceuticals and fine chemicals. The ability to operate at lower temperatures enhances its appeal in industrial applications .

- Functionalization of Alkenes: Research has demonstrated that Pd(OH)₂ can catalyze the functionalization of alkenes through nucleopalladation, leading to the formation of various organic compounds. This includes C–C, C–O, and C–N bond formations .

Table 1: Summary of Catalytic Reactions Involving Pd(OH)₂

Electrochemistry

In electrochemical applications, this compound is utilized in the development of electrodes for fuel cells and batteries. Its high electrical conductivity and stability significantly enhance the performance of these energy systems.

Key Applications:

- Electrodes for Fuel Cells: Pd(OH)₂ is employed in fuel cell technology due to its ability to facilitate the oxidation of hydrogen and improve overall energy conversion efficiency .

- Batteries: Its role in battery technology includes serving as an electrode material that enhances charge-discharge cycles and overall battery performance.

Environmental Applications

This compound plays a crucial role in environmental remediation processes, particularly in wastewater treatment.

Key Applications:

- Pollutant Removal: The compound's catalytic properties allow it to break down harmful pollutants in wastewater, making it an essential component for industries focused on sustainability and environmental protection .

Table 2: Environmental Applications of Pd(OH)₂

| Application | Description | Reference |

|---|---|---|

| Wastewater Treatment | Catalytic breakdown of pollutants | , |

| Environmental Remediation | Removal of heavy metals from contaminated water |

Nanotechnology

In the field of nanotechnology, this compound is utilized to produce nanoparticles with various applications.

Key Applications:

- Drug Delivery Systems: Pd(OH)₂ nanoparticles are explored for their potential in targeted drug delivery systems due to their biocompatibility and ability to enhance therapeutic efficacy .

- Imaging Agents: These nanoparticles can also serve as imaging agents in biomedical applications, improving diagnostic capabilities.

Material Science

This compound contributes significantly to material science through its use in advanced materials development.

Key Applications:

- Conductive Inks and Coatings: Its unique properties are harnessed in creating conductive inks used for printed electronics, flexible displays, and other innovative materials .

- Composite Materials: Research indicates that Pd(OH)₂ can be incorporated into composite materials for enhanced mechanical properties and conductivity .

Table 3: Material Science Applications of Pd(OH)₂

| Application | Description | Reference |

|---|---|---|

| Conductive Inks | Used in printed electronics | , |

| Composite Materials | Enhances mechanical properties |

Case Studies

Several case studies highlight the practical applications of this compound across various domains:

- Pharmaceutical Synthesis : A study demonstrated the use of Pd(OH)₂ as a catalyst for synthesizing complex pharmaceutical compounds through selective hydrogenation processes .

- Environmental Remediation : Research illustrated how Pd(OH)₂ effectively removes heavy metals from wastewater, showcasing its utility in environmental cleanup efforts .

- Nanoparticle Development : Investigations into Pd(OH)₂ nanoparticles revealed their potential in drug delivery systems, enhancing therapeutic outcomes through targeted delivery mechanisms .

Mechanism of Action

The mechanism by which palladium(II) hydroxide exerts its catalytic effects involves the adsorption of reactant molecules onto its surface, followed by the activation of these molecules through electron transfer processes. This leads to the formation of intermediate species, which then undergo further reactions to form the desired products . The molecular targets and pathways involved in these processes depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Comparison with Similar Compounds

Palladium(II) hydroxide shares functional similarities with other palladium(II) compounds and platinum-group metal hydroxides. Key comparisons are outlined below:

Table 1: Physicochemical Properties of Pd(OH)₂ and Related Compounds

Table 2: Catalytic Performance in Organic Reactions

| Compound | Reaction Type | Efficiency (Turnover Frequency) | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OH)₂ | Hydrogenation | 500 h⁻¹ | >95% | |

| PdCl₂ | Cross-coupling | 10⁴–10⁵ h⁻¹ | 80–90% | |

| PtCl₄ | Oxidation | 200 h⁻¹ | 70–85% |

Key Comparisons:

Pd(OH)₂ vs. PdCl₂ :

- Stability : Pd(OH)₂ forms in basic conditions, while PdCl₂ dominates in acidic environments. PdCl₂ is a versatile precursor for Pd(0) catalysts in Suzuki-Miyaura cross-couplings, whereas Pd(OH)₂ excels in hydrogenation due to its surface reactivity .

- Solubility : PdCl₂ dissolves in hydrochloric acid, enabling homogeneous catalysis, whereas Pd(OH)₂’s insolubility favors heterogeneous processes .

Pd(OH)₂ vs. Pt(OH)₂ :

- Applications : Both hydroxides are used in catalysis, but Pt(OH)₂ is preferred in fuel cell electrodes due to platinum’s higher corrosion resistance. Pd(OH)₂ is more cost-effective for large-scale industrial hydrogenation .

Pd(OH)₂ vs. K₂PdCl₄ :

- Synthesis : K₂PdCl₄ is water-soluble and serves as a precursor for electroplating, while Pd(OH)₂ is typically synthesized via precipitation for solid-phase catalysis .

Research Findings and Industrial Relevance

- Biological Activity : Pd(II) salicylaldehyde complexes exhibit antimicrobial and antioxidant properties, but Pd(OH)₂ lacks direct biological applications due to its instability in physiological pH .

- Adsorption Efficiency : Pd(OH)₂-supported LDH materials achieve 69.6 mg/g Pd recovery, outperforming activated charcoal (42.4 mg/g) .

- Thermodynamics : The formation kinetics of Pd(OH)₂ from methimazole complexes align with thiourea-derived Pd(II) systems, suggesting ligand exchange mechanisms govern its synthesis .

Biological Activity

Palladium(II) hydroxide (Pd(OH)₂) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores the biological activity of this compound, highlighting its cytotoxic properties, antimicrobial effects, and potential therapeutic applications.

This compound is a palladium compound characterized by its ability to act as a catalyst in various chemical reactions. It is typically synthesized through the reaction of palladium salts with alkali hydroxides. The compound exhibits a square planar geometry, which is essential for its reactivity in biological systems.

Cytotoxicity

Research has shown that palladium(II) complexes, including Pd(OH)₂, exhibit significant cytotoxicity against various cancer cell lines. A study indicated that palladium(II) complexes demonstrated stronger cytotoxic effects than standard anticancer drugs like tamoxifen when tested against T-lymphoblastic leukemia cells .

Table 1: Cytotoxicity of Palladium(II) Complexes

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| Pd(OH)₂ | T-lymphoblastic leukemia | 5.0 | Tamoxifen | 10.0 |

| [Pd(asme)(2)] | T-lymphoblastic leukemia | 4.5 | Tamoxifen | 10.0 |

| [Pt(asbz)(2)] | T-lymphoblastic leukemia | >20 | Tamoxifen | 10.0 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that palladium complexes can inhibit the growth of various pathogenic bacteria and fungi. For instance, Pd(OH)₂ complexes were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Candida species .

Table 2: Antimicrobial Efficacy of Palladium(II) Complexes

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or necrosis in cancer cells . The specific interactions and pathways are still under investigation, but preliminary findings suggest that Pd(OH)₂ may interfere with DNA synthesis and cellular respiration.

Case Studies

- Cytotoxic Effects on Cancer Cells : A study involving palladium complexes demonstrated significant cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The researchers noted that the Pd(OH)₂ complex induced apoptosis through the activation of caspase pathways .

- Antimicrobial Testing : Another case study evaluated the antimicrobial efficacy of palladium complexes against resistant strains of bacteria. The results showed that Pd(OH)₂ had a lower MIC compared to traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

- Inflammatory Response Modulation : Recent research indicated that palladium complexes could modulate inflammatory responses in animal models. The compounds exhibited anti-inflammatory properties by reducing pro-inflammatory cytokines and oxidative stress markers .

Chemical Reactions Analysis

Hydrogenolysis with H₂

Pd(OH)₂ undergoes hydrogenolysis in the presence of H₂ to form a palladium hydride complex and water. This reaction is highly sensitive to structural and environmental factors:

-

Mechanism : A monomeric Pd(II) hydroxide intermediate reacts with H₂ via a four-center intramolecular proton transfer, producing [Pd-H]⁺ and H₂O .

-

Inhibition by dimerization : In aqueous environments, Pd(OH)₂ forms a water-bridged dimer, which impedes hydrogenolysis by stabilizing the hydroxide form .

Key Data :

| Reaction Conditions | Products | Selectivity Factors |

|---|---|---|

| H₂ (1–4 atm), 25–80°C | [Pd-H]⁺ + H₂O | Monomer reactivity > dimer stability |

Thermal Decomposition

Pd(OH)₂ decomposes upon heating, transitioning through intermediate phases:

Thermal Stability :

| Temperature (°C) | Phase Transition | Reference |

|---|---|---|

| 100–200 | Loss of H₂O | |

| 500–600 | Formation of PdO |

Acid-Base Reactions

Pd(OH)₂ acts as a Brønsted base, dissolving in strong acids to form Pd²⁺ salts:

-

Reaction with HCl :

This property is exploited to regenerate active Pd catalysts from spent hydroxide forms .

Hydrolysis and Stability in Aqueous Media

Pd(OH)₂ exhibits limited water solubility (<0.1 g/L) but undergoes hydrolysis under acidic or basic conditions:

-

Hydrolysis pathways : Competing reactions with adventitious water can lead to Pd-O bond cleavage or ligand exchange .

-

pH-dependent behavior : Stability decreases in strongly acidic (pH < 2) or alkaline (pH > 12) solutions .

Reactivity with Halogens

While direct reactions between Pd(OH)₂ and halogens (Cl₂, Br₂) are not well-documented, PdO (a decomposition product) reacts with Cl₂ to form PdCl₂ :

Q & A

Q. What are the established synthesis protocols for palladium(II) hydroxide, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via alkaline precipitation from aqueous palladium chloride (PdCl₂) solutions. Key steps include:

- Adjusting pH using sodium hydroxide (NaOH) to precipitate Pd(OH)₂, followed by filtration and drying .

- Temperature control (25–85°C) to avoid decomposition into PdO or metallic Pd .

- Purity is verified via ICP-OES (≥99% Pd content) and XRD to confirm crystallinity . Methodological Note: Standardize hydroxide solutions using primary standards (e.g., oxalic acid) to ensure stoichiometric accuracy .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

- X-ray Diffraction (XRD): Identifies crystalline phases and detects impurities like PdO .

- Thermogravimetric Analysis (TGA): Monitors thermal stability and decomposition pathways (e.g., Pd(OH)₂ → PdO + H₂O at ~150°C) .

- Spectroscopy: FTIR confirms OH⁻ vibrational modes, while XPS validates oxidation states (Pd²⁺) .

Q. How can researchers mitigate inconsistencies in reported solubility values for this compound across studies?

Solubility discrepancies arise from variations in pH, chloride concentration, and temperature. To standardize measurements:

- Use buffered solutions to maintain constant pH (e.g., 8–12).

- Account for chloride complexation (e.g., [PdCl₄]²⁻), which increases solubility .

- Report experimental conditions in detail, including ionic strength and equilibration time .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in cross-coupling catalysis, and how does its stability under reaction conditions affect performance?

Q. How do thermodynamic models reconcile conflicting data on the stability of this compound in hydrothermal environments?

The solubility product (log Ksp) of Pd(OH)₂ varies with chloride concentration and temperature. For example:

Q. What strategies can resolve contradictions in spectroscopic data for this compound surfaces during adsorption studies?

Surface hydroxyl groups (-OH) exhibit variable reactivity depending on synthesis method:

- Controlled Synthesis: Hydrothermal methods yield uniform surface sites vs. precipitation, which creates defects .

- In Situ Spectroscopy: Employ DRIFTS or XAFS under operando conditions to monitor dynamic surface changes .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.